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molecular formula C16H12INO3 B8295022 2-(2-(3-Iodophenoxy)ethyl)isoindoline-1,3-dione

2-(2-(3-Iodophenoxy)ethyl)isoindoline-1,3-dione

Cat. No. B8295022
M. Wt: 393.17 g/mol
InChI Key: GEBJHXKTIWOACC-UHFFFAOYSA-N
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Patent
US08653142B2

Procedure details

Alkylation of 3-iodophenol with 2-(2-hydroxyethyl)isoindoline-1,3-dione dione following method used in Example 31 gave 2-(2-(3-iodophenoxy)ethyl)isoindoline-1,3-dione. Yield (2.8 g, 71%): 1H NMR (400 MHz, CDCl3) δ 7.85-7.87 (m, 2H), 7.71-7.73 (m, 2H), 7.22-7.26 (m, 3H), 6.94 (t, J=8.4 Hz, 1H), 6.81-6.84 (m, 1H), 4.19 (t, J=5.6 Hz, 2H), 4.09 (t, J=5.2 Hz, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-hydroxyethyl)isoindoline-1,3-dione dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.O[CH2:10][CH2:11][N:12]1[C:20](=[O:21])[C:19]2[CH:18]=[CH:17][C:16](=O)[C:15](=O)[C:14]=2[C:13]1=[O:24]>>[I:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][CH2:10][CH2:11][N:12]1[C:13](=[O:24])[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:20]1=[O:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C=CC1)O
Step Two
Name
2-(2-hydroxyethyl)isoindoline-1,3-dione dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1C(C=2C(C(C=CC2C1=O)=O)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(OCCN2C(C3=CC=CC=C3C2=O)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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